

Technical Guide: N-Ethylacetamide-PEG2-Br for Bioconjugation

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Compound of Interest		
Compound Name:	N-Ethylacetamide-PEG2-Br	
Cat. No.:	B11936174	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Ethylacetamide-PEG2-Br**, a bifunctional linker used in bioconjugation. The guide covers available supplier information, purity considerations, and the core application of this reagent in modifying proteins and other biomolecules. Due to the limited publicly available data for this specific molecule, this guide also incorporates information from the broader class of bromoacetamide-PEG reagents to provide a comprehensive understanding of its likely applications and experimental context.

Introduction to N-Ethylacetamide-PEG2-Br

N-Ethylacetamide-PEG2-Br, systematically named 2-(2-(2-bromoethoxy)ethoxy)-N-ethylacetamide, is a chemical reagent designed for bioconjugation. It features a bromoacetamide group, which is reactive towards sulfhydryl (thiol) groups, and a hydrophilic polyethylene glycol (PEG) spacer. The PEG linker enhances solubility and can reduce the immunogenicity of the conjugated molecule. These characteristics make it a valuable tool in drug development, diagnostics, and various research applications where the site-specific modification of proteins, peptides, or other thiol-containing molecules is required.

Supplier and Purity Information

Detailed supplier and purity information for **N-Ethylacetamide-PEG2-Br** (CAS Number: 3026696-74-9) is not widely available in the public domain. However, the following supplier has



been identified. Researchers are advised to request a certificate of analysis (CoA) for lotspecific purity data.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Stated Purity/Specific ation
BLDpharm	3026696-74-9	C8H16BrNO3	254.12	Not specified.[1]

Note: The lack of multiple suppliers and publicly available, detailed purity specifications is a current limitation. It is crucial for researchers to perform their own quality control and characterization of the reagent before use in critical applications.

Chemical Properties and Reactivity

N-Ethylacetamide-PEG2-Br belongs to the class of thiol-reactive PEGylation reagents. The key reactive feature is the bromoacetamide group, which selectively reacts with the sulfhydryl groups of cysteine residues in proteins to form a stable thioether bond.[2] This reaction is a nucleophilic substitution where the thiol group acts as the nucleophile and the bromine atom is the leaving group.

The reaction is most efficient at a pH range of 7.5-8.5.[3] While highly selective for thiols, some reactivity with other nucleophilic amino acid side chains, such as histidine and methionine, may occur under certain conditions.

Applications in Research and Drug Development

Bromoacetamide-PEG linkers are versatile tools in bioconjugation and are used in a variety of applications:

- Antibody-Drug Conjugates (ADCs): These reagents can be used to link cytotoxic drugs to antibodies, targeting the drug to specific cells, such as cancer cells.
- PEGylation of Therapeutic Proteins: The covalent attachment of PEG chains (PEGylation) to proteins can increase their serum half-life, improve stability, and reduce immunogenicity.[4]
 [5]



- Protein Labeling: Fluorophores, biotin, or other reporter molecules can be attached to proteins for use in immunoassays, fluorescence microscopy, and other detection methods.
- Hydrogel Formation: Bifunctional PEG linkers can be used to crosslink polymers to form hydrogels for applications in tissue engineering and controlled drug release.

Experimental Protocols

A specific, validated experimental protocol for **N-Ethylacetamide-PEG2-Br** is not publicly available. However, a general protocol for the conjugation of a thiol-reactive PEG reagent to a protein is provided below. This should be optimized for the specific protein and linker being used.

Objective: To conjugate **N-Ethylacetamide-PEG2-Br** to a protein containing a free cysteine residue.

Materials:

- Protein with at least one free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
- N-Ethylacetamide-PEG2-Br.
- Reaction buffer (e.g., PBS with EDTA, pH 8.0).
- Reducing agent (e.g., DTT or TCEP), if reduction of disulfide bonds is necessary.
- Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
- Purification system (e.g., size-exclusion chromatography or dialysis).

Methodology:

- Protein Preparation:
 - If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

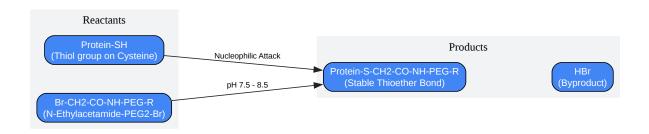


- Remove the reducing agent using a desalting column.
- Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
- Linker Preparation:
 - Dissolve N-Ethylacetamide-PEG2-Br in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10-100 mM).
- · Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the N-Ethylacetamide-PEG2-Br stock solution to the protein solution. The optimal ratio should be determined empirically.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- · Quenching:
 - Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any excess N-Ethylacetamide-PEG2-Br.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove the unreacted linker and other small molecules from the PEGylated protein using size-exclusion chromatography or dialysis against a suitable storage buffer.
- Characterization:
 - Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Visualizations

The following diagrams illustrate the key chemical reaction and a typical experimental workflow for the use of **N-Ethylacetamide-PEG2-Br**.

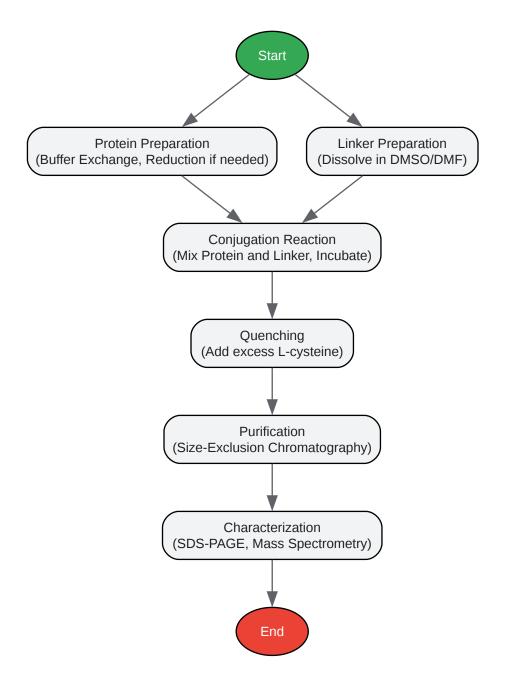




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Caption: Reaction mechanism of N-Ethylacetamide-PEG2-Br with a protein thiol group.





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Caption: General experimental workflow for protein conjugation.

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